molecular formula C10H16N2OS B1453650 (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol CAS No. 1249588-01-9

(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol

Cat. No.: B1453650
CAS No.: 1249588-01-9
M. Wt: 212.31 g/mol
InChI Key: OQZURZPNQRTXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .


Molecular Structure Analysis

The structure of piperidone derivatives reveals that the piperidine ring is in a chair conformation . The geometry around the S atom is comparable with the classic tetrahedral value .


Chemical Reactions Analysis

Piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties . The compounds bearing the piperidone skeleton mimic the naturally occurring alkaloids and steroids .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of derivatives of "(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol" have been extensively studied. For instance, compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol were synthesized and characterized, revealing details about their molecular structure and conformation through X-ray crystallography. Such compounds exhibit inter and intramolecular hydrogen bonds, contributing to their stability and reactivity (Girish et al., 2008).

Biological Activities

  • Research has also explored the biological activities of compounds structurally related to "this compound". For example, derivatives have been evaluated for antitubercular and antifungal activities, with some compounds showing promising results. This highlights the potential of these compounds in developing new therapeutic agents (Syed et al., 2013).

  • Another study found that certain thiazole derivatives including those with piperidin-4-ylmethyl groups inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, indicating their potential in cancer therapy (Lefranc et al., 2013).

Chemical Properties and Applications

  • The chemical properties of these compounds have been utilized in the synthesis of diverse molecules. For example, the reaction of certain thiazole derivatives with hydrazonoyl chlorides led to the formation of compounds with anti-arrhythmic activity, showcasing the application of these derivatives in medicinal chemistry (Abdel‐Aziz et al., 2009).

  • Additionally, novel piperidine thiazole compounds have been synthesized and shown to possess insecticidal activities, highlighting their potential use in agriculture (Ding et al., 2019).

Properties

IUPAC Name

[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c13-6-9-1-3-12(4-2-9)5-10-7-14-8-11-10/h7-9,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZURZPNQRTXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.